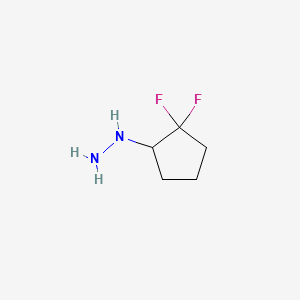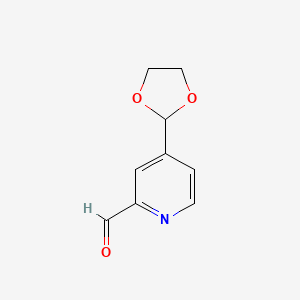
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethylphenylamine with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of thiazolidine derivatives or 4-(3,4-dimethylphenyl)thiazole-2-methanol.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carboxamide
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-thiol
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-amine
Uniqueness: 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. The dimethyl substitution on the phenyl ring further enhances its properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
886367-08-4 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
NITKFQIBDJIWCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)





![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)




![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)

